(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-2-fluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-2-fluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3-iodo-2-fluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(3-bromo-2-chlorophenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |
InChI Key |
VOSFCMPIVANUEL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CCO)N |
Origin of Product |
United States |
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